(Cyclopentenylmethyl)amine
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Overview
Description
(Cyclopentenylmethyl)amine is an organic compound that features a cyclopentene ring attached to a methylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
(Cyclopentenylmethyl)amine can be synthesized through several methods:
Reductive Amination: One common method involves the reductive amination of cyclopentenone with methylamine in the presence of a reducing agent such as sodium cyanoborohydride.
Alkylation of Ammonia: Another method includes the alkylation of ammonia with cyclopentylmethyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale reductive amination processes, where cyclopentenone is reacted with methylamine in the presence of a suitable catalyst and reducing agent. This method is favored due to its efficiency and high yield.
Chemical Reactions Analysis
Types of Reactions
(Cyclopentenylmethyl)amine undergoes various types of chemical reactions:
Oxidation: It can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form cyclopentylmethylamine.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or sulfonyl chlorides are used under basic conditions.
Major Products
Oxidation: Imines or nitriles.
Reduction: Cyclopentylmethylamine.
Substitution: Various substituted amines depending on the nucleophile used.
Scientific Research Applications
(Cyclopentenylmethyl)amine has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential use in developing pharmaceuticals, particularly as a building block for drug molecules.
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding due to its unique structure.
Industrial Applications: The compound is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of (Cyclopentenylmethyl)amine involves its interaction with various molecular targets:
Enzyme Inhibition: It can inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding.
Receptor Binding: The compound can bind to specific receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Cyclopentylamine: Similar in structure but lacks the methyl group attached to the nitrogen atom.
Cyclohexylamine: Contains a cyclohexane ring instead of a cyclopentene ring.
Cyclopropylamine: Features a cyclopropane ring instead of a cyclopentene ring.
Uniqueness
(Cyclopentenylmethyl)amine is unique due to its cyclopentene ring, which imparts different chemical properties compared to its saturated counterparts like cyclopentylamine. This unsaturation allows for additional reactivity, making it a versatile compound in organic synthesis and medicinal chemistry.
Properties
IUPAC Name |
cyclopenten-1-ylmethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N/c7-5-6-3-1-2-4-6/h3H,1-2,4-5,7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KETWSVNAKWAOJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=C(C1)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
97.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58714-98-0 |
Source
|
Record name | (cyclopent-1-en-1-yl)methanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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